Methyl (S)-2-(Boc-amino)-3-(4-bromo-2-thiazolyl)propanoate
Description
Methyl (S)-2-(Boc-amino)-3-(4-bromo-2-thiazolyl)propanoate is a chiral compound featuring a thiazole ring substituted with a bromine atom at the 4-position, a Boc-protected amino group, and a methyl ester moiety. This structure positions it as a versatile intermediate in medicinal chemistry, particularly in peptide synthesis and drug discovery. Its molecular formula is C₁₃H₁₉BrN₂O₄, with a molecular weight of 363.21 g/mol (derived from structural analysis of analogous compounds in ).
Properties
Molecular Formula |
C12H17BrN2O4S |
|---|---|
Molecular Weight |
365.25 g/mol |
IUPAC Name |
methyl 3-(4-bromo-1,3-thiazol-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C12H17BrN2O4S/c1-12(2,3)19-11(17)14-7(10(16)18-4)5-9-15-8(13)6-20-9/h6-7H,5H2,1-4H3,(H,14,17) |
InChI Key |
XOHKCICGHIWNNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=NC(=CS1)Br)C(=O)OC |
Origin of Product |
United States |
Biological Activity
Methyl (S)-2-(Boc-amino)-3-(4-bromo-2-thiazolyl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, anticancer, and antiviral properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Boc group : A common protecting group in organic synthesis.
- Thiazole ring : Imparts unique electronic properties that enhance biological activity.
- Bromine substitution : Known to affect the compound's reactivity and interaction with biological targets.
Antibacterial Activity
Research has demonstrated that this compound exhibits potent antibacterial properties. It acts primarily by inhibiting bacterial topoisomerases, which are essential for DNA replication and transcription.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 1 µg/mL | Inhibition of DNA gyrase |
| Escherichia coli | 1 µg/mL | Inhibition of topoisomerase IV |
| Pseudomonas aeruginosa | 16 µg/mL | Induction of DNA damage |
In a study comparing its efficacy with ciprofloxacin, this compound showed comparable or superior activity against resistant strains, indicating its potential as a novel antibacterial agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. It has demonstrated significant cytotoxicity against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HT29 (Colorectal cancer) | 5.0 | Induces apoptosis |
| MCF-7 (Breast cancer) | 3.5 | Cell cycle arrest at G1 phase |
| U-87 (Glioblastoma) | 4.0 | Inhibition of proliferation |
The mechanism of action appears to involve the disruption of cell cycle progression and induction of apoptosis through the activation of caspases .
Antiviral Activity
Recent studies have highlighted the compound's efficacy against viral pathogens, particularly SARS-CoV-2. It was found to suppress viral replication in vitro through the inhibition of the main protease enzyme.
| Virus | Inhibition Rate (%) | Concentration Tested (µM) |
|---|---|---|
| SARS-CoV-2 | 75% | 10 µM |
This suggests that this compound could be a candidate for further development as an antiviral agent .
Case Studies
- Antibacterial Efficacy Study : A comparative study involving this compound and traditional antibiotics showed that the compound maintained bactericidal activity within two hours against E. coli and S. aureus, outperforming some conventional treatments .
- Cytotoxicity Assessment : In vitro assays on various cancer cell lines revealed that the compound not only inhibited cell growth but also induced apoptosis through mitochondrial pathways, making it a promising candidate for further cancer therapy research .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Thiazole/Thiadiazole Derivatives
Compound 1 : 5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol ()
- Molecular Formula : C₉H₆BrN₃S₂
- Molecular Weight : 316.20 g/mol
- Key Features: Contains a thiadiazole core (1,3,4-thiadiazole) instead of thiazole. Features a brominated benzylideneamino group and a free thiol (-SH) at position 2. Reactivity: The thiol group enhances nucleophilic activity, contrasting with the ester group in the target compound, which is more electrophilic. IR data shows a strong -SH stretch at 2595 cm⁻¹ and C=N imine stretch at 1620 cm⁻¹ .
| Parameter | Methyl (S)-2-(Boc-amino)-3-(4-bromo-2-thiazolyl)propanoate | 5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol |
|---|---|---|
| Core Heterocycle | Thiazole (5-membered, 1 S, 1 N) | Thiadiazole (5-membered, 2 S, 1 N) |
| Functional Groups | Boc-amine, methyl ester | Benzylideneimine, thiol |
| Electrophilicity | High (ester, bromothiazole) | Moderate (thiol, imine) |
| Synthetic Utility | Peptide coupling, chiral intermediates | Metal chelation, antimicrobial agents |
Boc-Protected Amino Acid Derivatives
Compound 2 : Boc-(S)-2-amino-3-(4-ethylphenyl)propanoic Acid ()
- Molecular Formula: C₁₆H₂₃NO₄
- Molecular Weight : 293.36 g/mol
- Key Features: Lacks the bromothiazole ring but shares the Boc-protected amino acid backbone. Contains a 4-ethylphenyl side chain instead of bromothiazole. Applications: Used in solid-phase peptide synthesis (SPPS) due to its carboxylic acid group, unlike the methyl ester in the target compound, which requires hydrolysis for further coupling .
| Parameter | This compound | Boc-(S)-2-amino-3-(4-ethylphenyl)propanoic Acid |
|---|---|---|
| Side Chain | 4-Bromo-2-thiazolyl | 4-Ethylphenyl |
| Protective Groups | Boc (amine), methyl ester (carboxyl) | Boc (amine), free carboxylic acid |
| Solubility | Lipophilic (ester enhances membrane permeability) | Polar (carboxylic acid improves aqueous solubility) |
| Bioactivity | Potential kinase inhibition (bromothiazole motif) | Limited (phenyl group offers hydrophobic interactions) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
